molecular formula C7H13NO3S B13500878 Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide

Cat. No.: B13500878
M. Wt: 191.25 g/mol
InChI Key: NGHPCWNJVHBNFC-UHFFFAOYSA-N
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Description

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide is a heterocyclic organic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide typically involves the oxidation of the corresponding thiomorpholine derivative. One common method is the oxidation of 5-methylthiomorpholine-3-carboxylate using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods can also be employed to enhance the efficiency of the reaction and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiomorpholine precursor.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with oxidative stress pathways and modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Sulfone derivatives: Compounds formed by the oxidation of thiomorpholine derivatives.

    Morpholine derivatives: Compounds with oxygen instead of sulfur in the ring.

Uniqueness

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-methyl-1-oxo-1,4-thiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5-3-12(10)4-6(8-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHPCWNJVHBNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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